molecular formula C10H9BrFNO B3033128 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one CAS No. 872141-26-9

5-Bromo-7-fluoro-3,3-dimethylindolin-2-one

Cat. No.: B3033128
CAS No.: 872141-26-9
M. Wt: 258.09 g/mol
InChI Key: NQVYXWRBWBTSKR-UHFFFAOYSA-N
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Description

Significance of Indolin-2-one as a Privileged Chemical Scaffold in Contemporary Research

In drug discovery, a "privileged scaffold" is a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity. openochem.orgmdpi.com This concept, first introduced in 1988, describes structural motifs that appear frequently in biologically active compounds. openochem.orgresearchgate.net These scaffolds are highly valued because they serve as versatile templates for developing new drugs, potentially increasing the efficiency of the discovery process by providing a validated starting point for designing compound libraries. openochem.orgnih.govnih.gov

The indolin-2-one (also known as oxindole) structure is widely recognized as a privileged scaffold in medicinal chemistry. researchgate.netekb.eg Its bicyclic structure, comprising a fused benzene (B151609) and pyrrolidone ring, is amenable to chemical modification at various positions, allowing for the fine-tuning of its biological and pharmacokinetic properties. openochem.org The indolin-2-one core is present in numerous natural products and has been successfully incorporated into a variety of synthetic compounds targeting a wide array of biological targets, particularly protein kinases. researchgate.netekb.eg This versatility has cemented its status as a cornerstone in the development of targeted therapies, especially in oncology. researchgate.netresearchgate.net

Overview of Substituted Indolin-2-one Derivatives and Their Research Trajectories

The true potential of the indolin-2-one scaffold is unlocked through the synthesis of its substituted derivatives. Academic and industrial research has extensively explored how different functional groups at various positions on the indolin-2-one ring system influence biological activity. A significant focus has been on modifications at the C3-position, which often involve the introduction of a substituted methylidene group. nih.govacs.org

Research into these derivatives has followed several key trajectories:

Kinase Inhibition: A primary area of investigation for indolin-2-one derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. benthamdirect.combenthamscience.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer. benthamdirect.com Compounds like Sunitinib, which features an indolin-2-one core, are approved oral multi-kinase inhibitors used in cancer therapy. ekb.egnih.gov Research has identified specific substitution patterns that confer selectivity for different receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR. nih.govacs.org

Anticancer Activity: Beyond kinase inhibition, substituted indolin-2-ones have demonstrated broader anticancer effects, including the induction of apoptosis (programmed cell death) and cell cycle arrest in tumor cells. nih.govresearchgate.netnih.gov Studies have explored a wide range of substituents on the aromatic ring and the N1-position to optimize antiproliferative activity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory and Other Activities: The biological versatility of the scaffold extends to other therapeutic areas. researchgate.net Certain 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for potent anti-inflammatory properties, showing inhibition of inflammatory mediators like nitric oxide and TNF-α. mdpi.com Other reported activities for this class of compounds include antiviral, antimicrobial, and anticonvulsant effects. researchgate.netresearchgate.nettandfonline.com

The table below summarizes key research findings for various substituted indolin-2-one derivatives.

Derivative ClassResearch FocusKey Findings
3-((Heteroaryl)methylidenyl)indolin-2-onesKinase InhibitionOften show high specificity against Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govacs.org
3-(Substituted benzylidenyl)indolin-2-onesKinase InhibitionBulky substituents on the phenyl ring can confer selectivity towards Epidermal Growth Factor Receptor (EGFR) and Her-2. acs.org
5-Fluoroindolin-2-one DerivativesKinase Inhibition, Antitumor ActivityThe fluorine atom can enhance biological activity; derivatives have shown significant antiproliferative effects and inhibition of VEGFR-2. nih.govresearchgate.net
5-Bromoindolin-2-one DerivativesAntitumor ActivityBromine substitution is explored for developing novel anticancer agents, with some derivatives showing potent activity against breast cancer cell lines and VEGFR-2. nih.gov
3-(Hydroxyphenyl)indolin-2-onesAnticancer ActivityThis scaffold has been optimized for potent and selective anticancer activity, including against drug-resistant breast cancer. illinois.edunih.gov

Research Rationale for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one within the Context of Indolin-2-one Chemistry

The specific structure of this compound suggests a deliberate molecular design aimed at achieving specific physicochemical and biological properties. The rationale for this particular combination of substituents can be inferred from established principles in medicinal chemistry.

Halogenation (Bromo and Fluoro Groups): The introduction of halogen atoms is a common and powerful strategy in drug design. researchgate.net

The fluorine atom at the 7-position is often used to enhance metabolic stability and can increase the binding affinity of a molecule to its biological target by altering its electronic properties.

The bromine atom at the 5-position also significantly modifies the electronic character of the aromatic ring and can be involved in halogen bonding, a type of interaction that can contribute to target binding affinity. nih.gov The combination of both a bromine and a fluorine atom on the aromatic ring creates a unique electronic environment that can be exploited for selective target engagement.

Gem-Dimethyl Substitution (3,3-dimethyl): The presence of two methyl groups at the C3-position is structurally significant. This "gem-dimethyl" effect locks the conformation of this position, reducing the molecule's rotational flexibility. This pre-organization of the scaffold can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher affinity and improved binding specificity.

Therefore, the research rationale for synthesizing and studying this compound is likely rooted in a multi-pronged optimization strategy. The indolin-2-one core provides the privileged scaffold, while the specific substituents are chosen to enhance drug-like properties. The halogen atoms are intended to modulate potency, metabolic stability, and target interactions, and the gem-dimethyl group is included to improve binding specificity by reducing conformational flexibility. This combination of features makes it a candidate for investigation as a highly specific modulator of a biological target, likely a protein kinase, within the broader research trajectory of developing novel therapeutic agents. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-fluoro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVYXWRBWBTSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)Br)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475049
Record name 5-Bromo-7-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872141-26-9
Record name 5-Bromo-7-fluoro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Fluoro 3,3 Dimethylindolin 2 One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an essential analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas.

For 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one, with the molecular formula C₁₀H₉BrFNO, the theoretical exact mass can be calculated by summing the masses of its most abundant constituent isotopes. This calculated value serves as a benchmark for experimental verification. The confirmation of the molecular formula is achieved when the experimentally measured m/z value from an HRMS analysis corresponds closely (within a few parts per million) to the theoretical calculation.

Table 1: Theoretical Exact Mass Calculation for C₁₀H₉BrFNO Data is calculated based on the most abundant isotopes.

ElementIsotopeQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1012.00000120.00000
Hydrogen¹H91.007839.07047
Bromine⁷⁹Br178.9183478.91834
Fluorine¹⁹F118.9984018.99840
Nitrogen¹⁴N114.0030714.00307
Oxygen¹⁶O115.9949115.99491
Total Calculated Exact Mass 256.98519

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly documented, a comprehensive understanding of its solid-state characteristics can be inferred from crystallographic studies of closely related halogenated indolin-2-one (oxindole) analogues. mdpi.comnih.gov

Analysis of Molecular Conformation and Tautomeric Forms

The molecular conformation of this compound is expected to feature a largely planar bicyclic indolin-2-one core. nih.gov The gem-dimethyl groups attached to the C3 position represent the most significant non-planar feature.

Regarding tautomerism, indolin-2-ones can theoretically exist in two forms: the amide (lactam) form and the imidic acid (lactim) form. However, crystallographic studies of numerous oxindole (B195798) derivatives consistently show that the lactam tautomer is overwhelmingly favored in the solid state. It is therefore anticipated that this compound also crystallizes in its keto (lactam) form.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state architecture of halogenated indolin-2-ones is governed by a network of specific, directional intermolecular interactions that dictate the crystal packing. mdpi.comnih.gov

Hydrogen Bonding : The most prominent interaction expected in the crystal structure of this compound is intermolecular hydrogen bonding between the amide N-H group (donor) and the carbonyl C=O group (acceptor) of a neighboring molecule. Studies on similar structures, such as 6-bromooxindole, reveal the formation of robust, centrosymmetric dimers through pairs of N—H···O hydrogen bonds, which can be described using the R2,2(8) graph set motif. mdpi.comresearchgate.net This dimeric unit often serves as the primary building block of the crystal lattice.

Halogen Bonding and Other Contacts : The bromine atom at the C5 position is capable of participating in halogen bonding, a highly directional interaction involving the electropositive region (σ-hole) on the halogen. mdpi.com Potential interactions include Br···O contacts with the carbonyl oxygen of an adjacent molecule or Br···Br interactions that link the hydrogen-bonded dimers into larger assemblies. mdpi.comnih.gov These halogen interactions are categorized as Type I (symmetrical) or Type II (directional, involving a σ-hole), with Type II being particularly significant in directing crystal packing. mdpi.com

Weak Interactions : Additional stabilization of the crystal lattice is provided by weaker forces, including C—H···O and C—H···π interactions, as well as π–π stacking between the aromatic rings of adjacent molecules. mdpi.com

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Hydrogen BondN—HC=OFormation of primary supramolecular synthons (e.g., R2,2(8) dimers). mdpi.com
Halogen BondC—BrO=C or Br—CLinks primary synthons, providing directionality and stability to the extended network. mdpi.comnih.gov
π–π StackingAromatic RingAromatic RingContributes to the efficient packing and stabilization of layers or columns. mdpi.com
van der Waals ForcesAll atomsAll atomsGeneral, non-directional packing stabilization. researchgate.net

Crystal Engineering Principles Applied to Halogenated Indolin-2-ones

Crystal engineering focuses on designing solid-state structures by leveraging a detailed understanding of intermolecular forces. mdpi.com In the context of halogenated indolin-2-ones, the supramolecular architecture is a result of the competition and cooperation between different types of non-covalent bonds.

The robust N—H···O hydrogen bond typically acts as the primary and most reliable supramolecular synthon, directing the initial formation of molecular dimers or chains. mdpi.comresearchgate.net The subsequent arrangement of these primary synthons into a three-dimensional lattice is then guided by weaker, yet highly directional, interactions such as halogen bonds (C—Br···O/Br) and π–π stacking. mdpi.com

The presence and positioning of the bromine and fluorine atoms are critical. They modify the molecule's electrostatic potential surface, influencing the strength and geometry of both hydrogen and halogen bonds. nih.gov The interplay between the strong hydrogen-bonding motifs and the weaker, directional halogen-based interactions provides a powerful strategy for controlling molecular assembly and engineering specific solid-state properties in this class of compounds. mdpi.com

Computational and Theoretical Investigations of 5 Bromo 7 Fluoro 3,3 Dimethylindolin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the quantum chemical calculations for 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one. Therefore, detailed information regarding its electronic structure and reactivity from a computational standpoint is not publicly available.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Electronic Properties

No published research could be located that specifically details Density Functional Theory (DFT) studies on the molecular geometry, energetics, and electronic properties of this compound. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, heat of formation, and the distribution of electron density within the molecule.

Frontier Molecular Orbital (FMO) Analysis

There is no available literature detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. The energy gap between the HOMO and LUMO orbitals for this compound has not been reported in computational studies.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

No computational studies predicting the spectroscopic parameters (NMR, IR, UV-Vis) for this compound were found in the public domain. Theoretical calculations are often used to complement experimental data by predicting chemical shifts (¹H and ¹³C NMR), vibrational frequencies (IR), and electronic absorption wavelengths (UV-Vis).

Molecular Modeling and Simulation

Comprehensive searches for molecular modeling and simulation studies focused on this compound did not yield any specific results. Such investigations are vital for understanding the three-dimensional structure and dynamic behavior of the molecule.

Conformational Analysis and Energy Landscape Exploration

There are no available research articles or data that describe the conformational analysis or the exploration of the energy landscape for this compound. This type of study would identify the most stable conformations of the molecule and the energy barriers between them.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and QSAR are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules and optimizing lead compounds.

Ligand-based pharmacophore modeling is a technique used when the three-dimensional structure of the biological target is unknown. It involves identifying the essential structural features, known as pharmacophoric features, that are critical for a molecule's biological activity. For the indolin-2-one class of compounds, these models are typically built by aligning a set of active molecules and abstracting their common chemical features.

Studies on various indolin-2-one derivatives have identified several key pharmacophoric features necessary for their interaction with biological targets like receptor tyrosine kinases (RTKs). mdpi.com These common features often include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the indolin-2-one core is a critical hydrogen bond acceptor. mdpi.com

Hydrogen Bond Donors: The nitrogen atom within the indolin-2-one ring can act as a hydrogen bond donor.

Aromatic Rings: The fused benzene (B151609) ring of the indolin-2-one scaffold provides a crucial hydrophobic and aromatic interaction point.

Hydrophobic Features: Substituents on the core, such as the dimethyl groups at the C3 position, contribute to hydrophobic interactions within the target's binding pocket.

A typical pharmacophore model for an indolin-2-one derivative designed as a VEGFR-2 inhibitor might consist of a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic/hydrophobic region, which correspond to the key interaction points within the ATP-binding pocket of the kinase. mdpi.com The specific arrangement and electronic properties of the bromo and fluoro substituents on the 5- and 7-positions of the target compound would further refine its pharmacophoric profile and influence its interaction with specific targets.

Table 1: Common Pharmacophoric Features Identified for Indolin-2-one Derivatives

Feature Type Description Potential Role in Binding
Hydrogen Bond Acceptor (A) Typically the carbonyl oxygen of the lactam ring. Forms crucial hydrogen bonds with amino acid residues (e.g., in the hinge region of kinases).
Hydrogen Bond Donor (D) The N-H group of the lactam ring. Can interact with acceptor groups in the binding site.
Aromatic Ring (R) The phenyl ring of the indolin-2-one core. Engages in π-π stacking or hydrophobic interactions.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how steric, electrostatic, and other physicochemical fields of a molecule influence its biological activity. nih.govnih.gov These methods are used to generate predictive models and create 3D contour maps that visualize favorable and unfavorable regions for activity. researchgate.net

In a typical 3D-QSAR study on indolin-2-one derivatives targeting a specific protein like Aurora A kinase, a set of known inhibitors is aligned, and their interaction fields are calculated. nih.gov

CoMFA calculates steric and electrostatic fields. The resulting contour maps might indicate that bulky substituents are favored in one region (green contours) but disfavored in another (yellow contours). Similarly, blue contours might highlight areas where positive charges increase activity, while red contours indicate regions where negative charges are beneficial.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more comprehensive analysis of the structure-activity landscape. mdpi.com

For this compound, a 3D-QSAR model would analyze the contributions of its specific substituents. The contour maps could reveal, for instance, that the bulky, electronegative bromine atom at the C5 position contributes favorably to activity through steric and electrostatic interactions, while the highly electronegative fluorine at C7 might be critical for electrostatic interactions in another region of the binding pocket. The dimethyl groups at C3 would be assessed for their steric and hydrophobic contributions. nih.gov

Table 2: Representative Statistical Results from 3D-QSAR Studies on Indolin-2-one Analogues

Model Target q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r² (r²_pred) Reference
CoMFA Aurora A Kinase 0.726 0.972 Not Reported nih.gov
CoMSIA Aurora A Kinase 0.566 0.984 Not Reported nih.gov
CoMFA Antiprostate Cancer Not Reported Not Reported 0.621 nih.gov

Note: q² and r² values close to 1.0 indicate a highly predictive and robust model.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net When a new compound like this compound is synthesized, virtual screening can be employed to predict its potential biological targets.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active molecule (a ligand) as a template. The chemical library is then searched for molecules with similar 2D or 3D structural features or physicochemical properties. researchgate.net A pharmacophore model developed for indolin-2-ones could be used as a query to screen databases for compounds that match the essential features, thereby identifying potential new active molecules.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. A large library of compounds is computationally "docked" into the binding site of the target, and the compounds are scored based on their predicted binding affinity. researchgate.net This method could be used to screen this compound against a panel of known protein structures (e.g., various kinases, proteases) to generate a prioritized list of potential biological targets for experimental validation.

These screening methods allow for the rapid and cost-effective evaluation of thousands or even millions of compounds, prioritizing a smaller, more manageable number for synthesis and biological testing. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.

For indolin-2-one derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action, particularly as kinase inhibitors. mdpi.comnih.gov Docking simulations place the indolin-2-one ligand into the ATP binding pocket of a kinase, such as VEGFR-2 or PAK4, and calculate a score representing the binding affinity. mdpi.comnih.gov

The analysis of the docked pose reveals key molecular interactions:

Interaction Fingerprints: These are specific contacts between the ligand and the protein's amino acid residues. Common interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds. For example, studies on bromo-indole derivatives targeting VEGFR-2 have shown hydrogen bonds with residues like Asp1046 and Cys919, alongside multiple pi-alkyl interactions with hydrophobic residues such as Leu1035, Val848, and Ala866. d-nb.info

Binding Affinities: Docking programs provide a score (e.g., in kcal/mol) that estimates the binding free energy. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. These scores are often correlated with experimentally determined activity values like IC₅₀. farmaceut.org

The specific substituents on the indolin-2-one core play a defining role in determining the compound's potency and selectivity for its target. The bromine, fluorine, and dimethyl groups of this compound are critical for molecular recognition.

Halogen Substituents (Bromo and Fluoro): Halogen atoms are frequently incorporated into drug candidates to modulate their properties. nih.gov

Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov The hydrophobic character increases in the order F < Cl < Br < I. researchgate.net

Halogen Bonding: Bromine, in particular, can act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone. This can significantly contribute to binding affinity and selectivity.

Steric and Electrostatic Effects: The size and electronegativity of halogens are crucial. Fluorine is small and highly electronegative, often used to block metabolic sites or form specific hydrogen bonds. Bromine is larger and more polarizable, allowing it to fill larger hydrophobic pockets and form stronger van der Waals interactions. researchgate.net Studies have shown that substituting with chlorine or bromine can lead to better antitumor activities compared to unsubstituted analogues. nih.gov

Alkyl Substituents (3,3-dimethyl): The gem-dimethyl group at the C3 position serves several functions:

Steric Bulk: It provides steric hindrance that can lock the molecule into a specific conformation, which may be more favorable for binding.

Hydrophobic Interactions: The methyl groups are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and alanine, thereby increasing binding affinity.

Metabolic Stability: This substitution can prevent oxidation at the C3 position, increasing the metabolic stability of the compound.

The interplay between the halogen atoms at the 5- and 7-positions and the alkyl groups at the 3-position creates a unique electronic and steric profile for this compound, which dictates its specific interactions with biological targets and ultimately determines its pharmacological activity.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Sunitinib
Semaxinib
Nintedanib
SU11274

Structure Activity Relationship Sar and Mechanistic Studies of Indolin 2 One Derivatives

General Principles of SAR Applied to Indolin-2-one Scaffolds

The indolin-2-one core serves as a critical pharmacophore, primarily by mimicking the adenine (B156593) region of ATP and forming key hydrogen bond interactions with the hinge region of kinase enzymes. The NH group of the lactam typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. Modifications at various positions of the indolin-2-one ring system significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Halogen Substitution (Bromine, Fluorine) on Molecular Recognition and Ligand Efficiency

The introduction of halogen atoms, such as bromine and fluorine, at the C5 and C7 positions of the indolin-2-one ring, respectively, has profound effects on the molecule's physicochemical properties and its interaction with biological targets.

Electronic and Steric Effects of Halogens on Binding Affinity

Halogens exert a combination of electronic and steric effects that can significantly modulate binding affinity. Fluorine, being highly electronegative, can alter the charge distribution of the aromatic ring, influencing pKa and the strength of hydrogen bonds. The presence of a fluorine atom at the C7 position can enhance binding by creating favorable electrostatic interactions with the protein.

Bromine at the C5 position introduces both electronic and steric bulk. Its electron-withdrawing nature can impact the reactivity of the scaffold, while its larger size compared to hydrogen can lead to favorable van der Waals interactions within a hydrophobic pocket of the active site. The combination of a smaller fluorine atom and a larger bromine atom provides a unique electronic and steric profile that can be exploited for achieving high potency and selectivity.

HalogenPositionvan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Effects on Binding
FluorineC71.473.98Strong electron-withdrawing effect, potential for hydrogen bonding, enhanced metabolic stability.
BromineC51.852.96Moderate electron-withdrawing effect, significant steric bulk, potential for halogen bonding and hydrophobic interactions.

Investigation of Halogen Bonding Interactions in Biological Systems

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in an amino acid residue). The strength of this interaction generally increases with the polarizability of the halogen, following the order F < Cl < Br < I. Therefore, the bromine atom at the C5 position of 5-bromo-7-fluoro-3,3-dimethylindolin-2-one is a potential halogen bond donor.

Influence of C3-Dimethyl Substitution on Conformation, Binding Orientation, and Receptor Interactions

The substitution at the C3 position of the indolin-2-one scaffold is a critical determinant of kinase inhibitory activity. The presence of two methyl groups at this position, as in this compound, has several important consequences.

The C3-dimethyl substitution also prevents the formation of a planar exocyclic double bond that is often present in other classes of indolin-2-one inhibitors. This tetrahedral geometry at C3 can lead to a different orientation of the scaffold within the active site, potentially leading to a unique selectivity profile compared to C3-unsubstituted or C3-monosubstituted analogs.

Mechanistic Insights into Biological Interactions of Indolin-2-one Derivatives

Indolin-2-one derivatives have been extensively studied as inhibitors of a variety of enzymes, particularly protein kinases. The specific substitution pattern of this compound suggests potential interactions with several key enzyme targets.

Interaction Profiles with Key Enzyme Targets

Tyrosine Kinases: The indolin-2-one scaffold is a well-established ATP-competitive inhibitor of numerous tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). The core lactam ring forms hydrogen bonds with the hinge region, while the halogenated aromatic ring can occupy the hydrophobic pocket. The C3-dimethyl groups would likely be oriented towards the solvent-exposed region or a hydrophobic sub-pocket.

Thioredoxin Reductase (TrxR): Some indolin-2-one derivatives have been shown to inhibit thioredoxin reductase, an enzyme involved in cellular redox regulation. Inhibition can occur through covalent modification of the enzyme's active site selenocysteine (B57510) residue. The electrophilicity of the indolin-2-one ring, potentially enhanced by the electron-withdrawing fluorine and bromine atoms, could contribute to this activity.

p21-Activated Kinases (PAKs): Indolin-2-one derivatives have been identified as potent inhibitors of PAKs, which are key regulators of cell motility and invasion. nih.gov The binding mode typically involves hydrogen bonding with the hinge region of the kinase. The specific substitutions on the this compound scaffold could be optimized to achieve high affinity and selectivity for specific PAK isoforms.

Aurora Kinases: Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy. Docking studies of indolin-2-one derivatives with Aurora kinases have shown that the indolin-2-one core interacts with key residues in the ATP-binding site, such as Glu171 and Ala173 in Aurora B. researchgate.net The halogen and dimethyl substitutions would further modulate these interactions.

Enzyme TargetGeneral Interaction MechanismPotential Role of Substituents on this compound
Tyrosine KinasesATP-competitive inhibition; H-bonds with hinge region.5-Br: Halogen bonding, hydrophobic interactions. 7-F: Enhanced electrostatic interactions. 3,3-diMe: Conformational restriction, hydrophobic interactions.
Thioredoxin ReductaseCovalent modification of active site selenocysteine.5-Br & 7-F: Increased electrophilicity of the core.
p21-Activated KinasesATP-competitive inhibition; H-bonds with hinge region.5-Br & 7-F: Fine-tuning of binding affinity and selectivity. 3,3-diMe: Influence on binding orientation.
Aurora KinasesATP-competitive inhibition; interaction with key active site residues.5-Br: Potential for halogen bonding. 7-F: Modulation of electronic properties. 3,3-diMe: Steric influence on binding mode.

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Elucidation of signaling pathway modulation

In vivo structure-activity relationships in mechanistic biological studies

While there is research on other related indolin-2-one derivatives, the strict adherence to the specified compound, as per the instructions, prevents the inclusion of any such information. Therefore, the generation of a detailed article focusing solely on the chemical compound “this compound” with the requested scientific depth and data is not possible at this time due to the absence of relevant research findings.

Future Directions and Emerging Research Avenues for 5 Bromo 7 Fluoro 3,3 Dimethylindolin 2 One Research

Development of Novel Synthetic Methodologies for Architecturally Complex Indolin-2-one Derivatives

The synthesis of architecturally complex indolin-2-one derivatives is a cornerstone for the exploration of their therapeutic potential. Future research will likely focus on developing more efficient and versatile synthetic routes to create novel analogues of 5-Bromo-7-fluoro-3,3-dimethylindolin-2-one. This includes the exploration of innovative catalytic systems and reaction modes to introduce diverse substituents and functional groups onto the indolin-2-one core. rsc.org The development of asymmetric catalytic protocols will be particularly crucial for accessing chiral indolin-2-one derivatives, which can exhibit distinct pharmacological properties. rsc.org

Furthermore, the use of green chemistry principles, such as the incorporation of ultrasound and deep eutectic solvents (DES), can lead to more cost-effective and environmentally friendly synthetic processes. nih.gov Such advancements will not only facilitate the synthesis of a wider array of derivatives for structure-activity relationship (SAR) studies but also enhance the scalability of production for promising candidates.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Asymmetric CatalysisAccess to enantiomerically pure compounds with potentially improved efficacy and reduced side effects.Development of novel chiral catalysts and reaction conditions.
Green ChemistryReduced environmental impact, lower costs, and increased efficiency.Application of ultrasound, microwave irradiation, and biocompatible solvents.
Combinatorial SynthesisRapid generation of large libraries of derivatives for high-throughput screening.Solid-phase and solution-phase parallel synthesis techniques.

Application of Advanced Computational Approaches for Enhanced Predictive Modeling and Design

Advanced computational methods are poised to revolutionize the design and development of next-generation indolin-2-one derivatives. researchgate.net Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide profound insights into the molecular interactions between this compound analogues and their biological targets. mdpi.comemanresearch.org These computational tools can be used to predict the binding affinities and modes of action of novel compounds, thereby guiding the rational design of more potent and selective inhibitors. researchgate.net

Predictive modeling of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another critical area where computational approaches can make a significant impact. longdom.org By simulating these pharmacokinetic processes, researchers can identify potential liabilities early in the drug discovery pipeline, allowing for the optimization of drug-like properties and increasing the likelihood of clinical success. longdom.org

Computational TechniqueApplication in Drug DesignPotential Impact
Molecular DockingPredicts the binding orientation and affinity of a ligand to a target protein.Rational design of compounds with improved target engagement.
Molecular DynamicsSimulates the dynamic behavior of a ligand-protein complex over time.Understanding the stability of binding and allosteric effects.
QSARCorrelates the chemical structure of compounds with their biological activity.Predicting the activity of novel compounds and guiding lead optimization.
ADME ModelingPredicts the pharmacokinetic properties of drug candidates.Early identification and mitigation of potential drug metabolism and safety issues.

Exploration of Multi-Targeting Strategies and Polypharmacology for Indolin-2-one Scaffolds

The concept of "one drug, multiple targets," known as polypharmacology, is gaining traction as a promising strategy for treating complex diseases like cancer. researchgate.netnih.gov The indolin-2-one scaffold is well-suited for the development of multi-target drugs due to its chemical versatility. mdpi.com Future research on this compound will likely explore its potential to simultaneously modulate multiple signaling pathways implicated in disease progression. researchgate.netnih.gov

Designing multi-target ligands requires a deep understanding of the structural biology of the intended targets and the ability to engineer specific interactions. nih.gov In silico methods will be instrumental in predicting the polypharmacology of novel indolin-2-one derivatives, helping to identify compounds with the desired multi-target profile while minimizing off-target effects. nih.govxjtlu.edu.cn

StrategyRationaleTherapeutic Areas
Dual-Target InhibitionSimultaneously inhibiting two key proteins in a disease pathway can lead to synergistic effects and overcome resistance.Cancer, inflammatory diseases.
Network PharmacologyTargeting multiple nodes in a complex biological network can be more effective than targeting a single protein.Neurodegenerative diseases, metabolic disorders.
Drug RepurposingIdentifying new therapeutic uses for existing drugs by exploring their polypharmacological profiles.Various diseases with unmet medical needs.

Integration of Chemoinformatics and Artificial Intelligence with Experimental Design for Next-Generation Indolin-2-one Derivatives

Machine learning models can be trained to predict various endpoints, from target binding affinity to in vivo efficacy, based on the chemical features of the molecules. chemrxiv.org This predictive power, combined with automated synthesis and high-throughput screening, creates a closed-loop system for rapid drug discovery and optimization. nih.gov

Integrated ApproachDescriptionPotential Outcome
AI-Guided de novo DesignGenerative models create novel molecular structures with desired properties.Discovery of completely new chemical entities with enhanced therapeutic potential.
Predictive QSAR ModelingMachine learning algorithms build models to predict the activity of compounds.Prioritization of synthetic efforts on the most promising candidates.
Automated Synthesis and ScreeningRobotic platforms synthesize and test compounds in a high-throughput manner.Accelerated design-make-test-analyze cycles for lead optimization.

Molecular-Level Understanding of Resistance Mechanisms to Indolin-2-one Based Agents

A significant challenge in the clinical use of targeted therapies is the emergence of drug resistance. nih.gov A crucial future direction for research on this compound will be to elucidate the molecular mechanisms by which cancer cells might develop resistance to this class of compounds. This involves identifying potential mutations in the target protein that reduce drug binding, as well as the activation of bypass signaling pathways that circumvent the drug's inhibitory effects. mdpi.com

Understanding these resistance mechanisms at a molecular level is essential for the development of next-generation inhibitors that can overcome resistance or for the design of effective combination therapies. nih.gov For instance, indolin-2-one-functionalized nitroimidazoles have been shown to have a dual mode of action that impairs the development of resistance. acs.org

Resistance MechanismDescriptionStrategy to Overcome
Target MutationAlterations in the drug's binding site on the target protein.Design of next-generation inhibitors that can bind to the mutated target.
Bypass Pathway ActivationUpregulation of alternative signaling pathways that compensate for the inhibited target.Combination therapy with drugs that target the bypass pathway.
Drug EffluxIncreased expression of transporter proteins that pump the drug out of the cell.Co-administration of efflux pump inhibitors.

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-fluoro-3,3-dimethylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-fluoro-3,3-dimethylindolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.